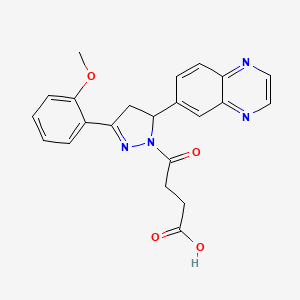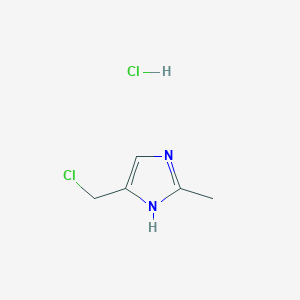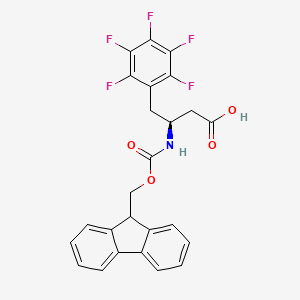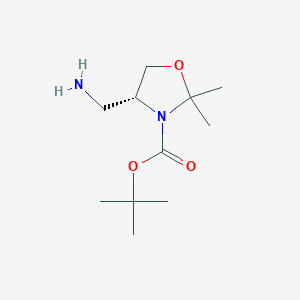
4-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential in cancer treatment due to their anti-proliferative properties. They can act on various cancer cell lines by interfering with cell division and inducing apoptosis. For instance, certain quinoxaline compounds have shown high activity against K562, HL60, and U937 cell lines, indicating their potential as therapeutic agents in leukemia treatment .
Anti-Microbial Activity
These compounds also exhibit significant anti-microbial activity. They have been effective against a range of microorganisms, which makes them candidates for developing new antibiotics. Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes .
Anti-Convulsant Activity
Quinoxaline derivatives have been explored for their anti-convulsant effects. They may modulate neurotransmitter pathways or ion channels in the brain, which can help in controlling seizures. This application is particularly relevant for the development of new treatments for epilepsy .
Anti-Tuberculosis Activity
Given the rise of drug-resistant strains of tuberculosis, quinoxaline derivatives are being researched for their anti-tuberculosis activity. They may offer a new line of defense against this disease by targeting Mycobacterium tuberculosis in novel ways .
Anti-Malarial Activity
The anti-malarial properties of quinoxaline derivatives stem from their ability to inhibit the growth of Plasmodium species. Research into these compounds could lead to new therapies for malaria, especially in areas where resistance to current drugs is prevalent .
Anti-Inflammatory Activity
Quinoxaline derivatives can also serve as anti-inflammatory agents. They may inhibit the production of pro-inflammatory cytokines or other mediators of inflammation, which can be beneficial in treating conditions like arthritis or inflammatory bowel disease .
Propiedades
IUPAC Name |
4-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-30-20-5-3-2-4-15(20)17-13-19(26(25-17)21(27)8-9-22(28)29)14-6-7-16-18(12-14)24-11-10-23-16/h2-7,10-12,19H,8-9,13H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCUJVHSEUFSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)
![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)


![6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B2609182.png)


![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2609189.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2609192.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2609194.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B2609196.png)